N-Propionyl Mesalazine-d3

Overview

Description

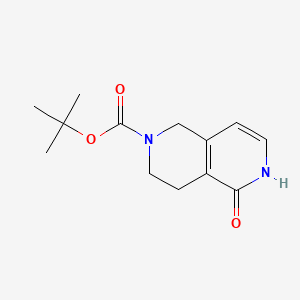

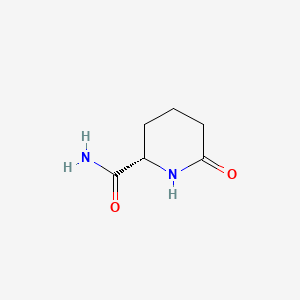

N-Propionyl Mesalazine-d3 is the deuterium labeled N-Propionyl Mesalazine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

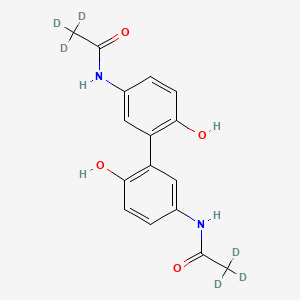

A sensitive, selective, and rapid liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the estimation of mesalamine in human plasma using a derivatization technique . A liquid-liquid extraction technique with ethyl acetate was used for the extraction of mesalamine and mesalamine-D3 internal standard (IS) .Molecular Structure Analysis

The molecular formula of this compound is C10H8D3NO4, and its molecular weight is 212.22 . The SMILES representation isO=C(CC)NC(C([2H])=C1[2H])=C(C(C(O)=O)=C1O)[2H] . Chemical Reactions Analysis

Mesalamine and mesalamine-D3 were analyzed on Thermo BetaBasic C8 (100 mm × 4.6 mm, 5 μm) column using acetonitrile and 10 mM ammonium formate in a 70:30 v/v ratio under isocratic elution mode . The MS detection and quantitation were performed under multiple reaction monitoring using positive ESI for mesalamine (m/z, 210.1 → 191.9) and mesalamine D3 (m/z, 213.2 → 195.1) .Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Mesalazine is recognized for its pharmacodynamic and pharmacokinetic properties, which make it a valuable agent in the treatment of chronic inflammatory bowel disease. It is the active moiety of sulfasalazine and is formulated in oral and rectal forms to target the distal small intestine and colon. This targeted delivery avoids the need for a carrier like sulfapyridine, which is associated with many adverse effects. Mesalazine's efficacy in treating mild to moderate ulcerative colitis and its potential in Crohn's disease are supported by its pharmacokinetic profile, allowing for efficient delivery and action within the gastrointestinal tract (Brogden & Sorkin, 1989).

Mechanisms of Action in Preventing Colorectal Carcinoma

Mesalazine's mechanisms of action extend beyond its anti-inflammatory properties. It is suggested to have chemopreventive properties against colorectal carcinoma in patients with IBD. Its actions include the inhibition of inflammatory cascades and cell proliferation pathways, suggesting a potential role in the prevention of colorectal cancer. The drug's similarity to nonsteroidal anti-inflammatory drugs (NSAIDs), particularly in its inhibition of cyclo-oxygenase enzymes and promotion of apoptotic processes, underlines its multifaceted therapeutic potential (Allgayer, 2003).

Anti-adhesion Therapies in Inflammatory Bowel Disease

Mesalazine is also explored in the context of anti-adhesion therapies for IBD. The current therapeutic landscape for IBD includes mesalazine, immunosuppressants, and anti-TNF agents. However, the exploration of anti-adhesion molecules presents a new therapeutic avenue with gut-selectivity, highlighting mesalazine's role within a broader treatment regimen (Lobaton et al., 2014).

Role in Acute and Long-Term Treatment of Ulcerative Colitis

Mesalazine's role is further affirmed in the acute and long-term treatment of ulcerative colitis, showcasing its efficacy and tolerability. It represents a first-line therapy option for inducing remission in mild to moderately active ulcerative colitis and for maintaining remission. This solidifies its integral position in the management of ulcerative colitis, underscoring its safety and effectiveness across various patient populations (Schroeder, 2002).

Mechanism of Action

Target of Action

N-Propionyl Mesalazine-d3, also known as Mesalazine, is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . The primary targets of Mesalazine are the cyclooxygenase and lipoxygenase pathways, which are involved in the synthesis of prostaglandins and leukotrienes, respectively . These compounds play a crucial role in the inflammatory process, and their inhibition helps to reduce inflammation .

Mode of Action

Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration . It also acts as a potent scavenger of free radicals . Regardless of the mode of action, Mesalazine is active mainly topically rather than systemically .

Biochemical Pathways

The mechanism of Mesalazine action includes inhibition of cyclooxygenase and lipoxygenase pathways, arachidonic acid metabolism, prostaglandin production, and PPAR-agonism in the colon . By inhibiting these pathways, Mesalazine reduces the production of inflammatory mediators and free radicals, thereby reducing inflammation and oxidative stress .

Pharmacokinetics

Mesalazine exhibits bowel-specific action and is metabolized in the gut . The systemic exposure to Mesalazine, as measured by urinary excretion of total Mesalazine, and the fecal excretion of total Mesalazine is comparable for all oral Mesalazine formulations and pro-drugs . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Mesalazine contribute to its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of Mesalazine’s action include a reduction in redness and swelling (inflammation) in the intestine . Mesalazine has a similar effect to immunosuppressants as it can reduce the numbers of white cells in your blood, reducing your body’s ability to fight infection . It is generally considered safe and effective for the induction and maintenance of remission in mild to moderate ulcerative colitis .

Action Environment

The action, efficacy, and stability of Mesalazine can be influenced by various environmental factors. For instance, the pH of the gut can affect the release and absorption of Mesalazine. Furthermore, the presence of certain gut bacteria that can metabolize Mesalazine may also influence its action . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-Propionyl Mesalazine-d3, like its parent compound Mesalamine, plays a significant role in biochemical reactions. It interacts with enzymes and proteins involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . These interactions inhibit the metabolism of arachidonic acid and the production of prostaglandins, reducing inflammation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the cyclooxygenase pathway, thereby reducing the production of pro-inflammatory prostaglandins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits enzymes involved in the production of inflammatory mediators, thereby reducing inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways of inflammation. It interacts with enzymes such as cyclooxygenase and lipoxygenase, affecting the metabolism of arachidonic acid and the production of prostaglandins .

Properties

IUPAC Name |

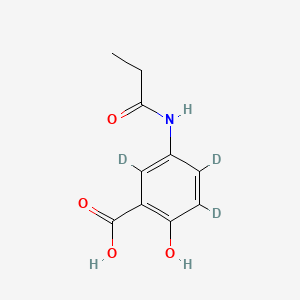

2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)CC)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858335 | |

| Record name | 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330265-97-8 | |

| Record name | 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)